molecular formula C19H16O4 B14379902 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 90102-15-1

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B14379902
CAS No.: 90102-15-1
M. Wt: 308.3 g/mol
InChI Key: NQOANTGTLFWHTK-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid can be compared with other benzopyran derivatives, such as:

    Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.

    Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.

    Chromones: Benzopyran derivatives with potential therapeutic applications in treating allergies and asthma.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzopyran derivatives.

Properties

CAS No.

90102-15-1

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

2-(2-ethylphenyl)-3-methyl-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C19H16O4/c1-3-12-7-4-5-8-13(12)17-11(2)16(20)14-9-6-10-15(19(21)22)18(14)23-17/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

NQOANTGTLFWHTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C

Origin of Product

United States

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